![molecular formula C18H12Cl2FN5O B2736832 6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 892474-16-7](/img/structure/B2736832.png)

6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

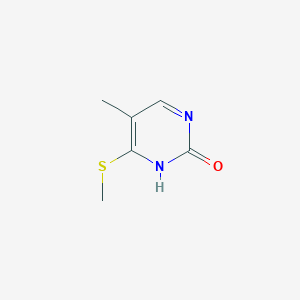

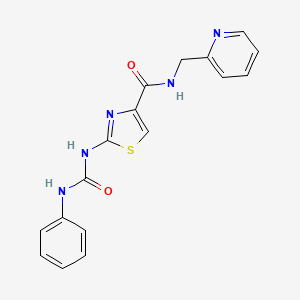

The compound “6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidinone ring, a dichlorophenyl group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidinone ring, which is a fused ring system containing nitrogen and oxygen atoms. The dichlorophenyl and fluorophenyl groups would be attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl rings, as well as the presence of the nitrogen and oxygen atoms in the triazolopyrimidinone ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms (chlorine and fluorine) and the nitrogen and oxygen atoms in the ring system would likely make this compound relatively polar .Aplicaciones Científicas De Investigación

Anticancer Applications

Triazolopyrimidine derivatives have been identified as anticancer agents with a unique mechanism of tubulin inhibition, showing promise in overcoming resistance attributed to several multidrug resistance transporter proteins. These compounds were found to inhibit tumor growth in several nude mouse xenograft models, indicating their high potency and efficacy when administered orally or intravenously (Zhang et al., 2007). Additionally, a series of 2-cyanoaminopyrimidines, related to triazolopyrimidines, retained in vitro potency against cancer cells and were capable of overcoming multidrug resistance due to P-glycoprotein, suggesting their potential as effective anticancer agents (Zhang et al., 2007).

Antimicrobial and Antibacterial Applications

Some triazolopyrimidine derivatives exhibit antimicrobial and antibacterial activities. A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized and showed antibacterial activity against Gram-positive and Gram-negative microbial strains, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with results indicating significant activity relative to a minimum inhibitory concentration reference (Lahmidi et al., 2019).

Anti-inflammatory and Analgesic Applications

The exploration of triazolopyrimidine derivatives also extends to anti-inflammatory and analgesic applications. A study on novel 4(3H)-quinazolinone derivatives, which share structural similarities with triazolopyrimidines, indicated potential anti-inflammatory and analgesic activities (Farag et al., 2012). Another research effort synthesized a series of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, which demonstrated improved anti-inflammatory and analgesic activities, highlighting the influence of substituent nature on these biological effects (Muralidharan et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[(2,4-dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2FN5O/c19-13-6-5-11(14(20)7-13)8-25-10-22-17-16(18(25)27)23-24-26(17)9-12-3-1-2-4-15(12)21/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPNPKQEGHGUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)

![Ethyl 5-[(4-nitrobenzoyl)amino]-3-{2-[(4-nitrobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2736763.png)

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)

![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)